molecular formula C22H18ClN5O2S B12468106 N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide

N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide

Cat. No.: B12468106
M. Wt: 451.9 g/mol
InChI Key: HFRJUSKASOITCZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 5-chloro-2-methoxyaniline with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the Tetrazole Group: The tetrazole group is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the tetrazole derivative with a suitable thiol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form coordination polymers makes it useful in the development of new materials with specific properties.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets. The tetrazole group can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: Similar in structure but lacks the tetrazole and thioether groups.

    5-(1H-tetrazol-5-yl)isophthalic acid: Contains the tetrazole group but differs in the overall structure.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is unique due to the combination of functional groups that provide a distinct set of chemical and biological properties. The presence of the tetrazole group, thioether linkage, and benzamide core makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H18ClN5O2S

Molecular Weight

451.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C22H18ClN5O2S/c1-30-20-12-11-17(23)13-19(20)24-21(29)16-9-7-15(8-10-16)14-31-22-25-26-27-28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,24,29)

InChI Key

HFRJUSKASOITCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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